N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl group at the N1 position and a 2-chloro-6-fluorobenzamide substituent at the C5 position (Figure 1). This scaffold is structurally related to compounds investigated for kinase inhibition (e.g., EGFR) and apoptosis induction .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXBYCKSOAYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to target proteins like tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck. These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to inhibit mycobacterium tuberculosis bd oxidase, affecting the energy metabolism of the bacteria.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis.
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial activities. The following sections detail its biological activities, structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 370.4 g/mol. The structural features include:
- Pyrazolo[3,4-d]pyrimidine core : This fused ring system is known for various biological activities.
- Chloro and fluoro substituents : These halogen atoms can enhance the lipophilicity and bioactivity of the compound.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit anticancer properties. Specifically, this compound has shown potential against various cancer cell lines. For instance:
- Cell Line Studies : Preliminary assays suggest that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values reported in the low micromolar range (e.g., 0.2–1.7 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Similar Pyrazolo Compounds | A549 | 0.57–1.73 |
Antimicrobial Activity
The presence of the pyrazolo[3,4-d]pyrimidine structure is also linked to antimicrobial properties. Compounds within this class have been reported to exhibit activity against various bacteria and fungi, potentially due to their ability to inhibit key enzymes involved in microbial metabolism.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Tert-butyl Group : Enhances lipophilicity, which may improve cell membrane penetration.
- Halogen Substituents : Influence binding affinity to biological targets.
- Pyrimidine Core : Known for interactions with various biomolecules including enzymes and receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methodologies include:
- Cyclization Reactions : Utilizing 5-amino-pyrazole derivatives and carboxhydrazides.
- Ultrasonic-Assisted Reactions : Enhancing yields through modern synthetic techniques.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : A study demonstrated that similar pyrazolo compounds showed significant inhibition of tumor cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer proliferation pathways.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmacological studies:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific enzymes associated with cancer progression. Its structure allows it to interact with active sites of enzymes, potentially disrupting pathways crucial for tumor growth.
- Anti-inflammatory Effects : Research has suggested that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit anti-inflammatory properties. The compound's ability to modulate cellular signaling pathways may contribute to its effectiveness in treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide typically involves several chemical reactions that allow for modifications to enhance biological activity. The ability to create derivatives with altered functional groups can lead to compounds with improved efficacy or reduced toxicity.
Table 1: Synthesis Pathways
| Step | Description |
|---|---|
| 1 | Formation of the pyrazolo[3,4-d]pyrimidine core |
| 2 | Introduction of the tert-butyl group |
| 3 | Functionalization at the benzamide position |
| 4 | Halogenation (chlorine and fluorine introduction) |
Case Studies
Several studies have explored the applications and effects of this compound:
- Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Specific assays demonstrated a dose-dependent response in cell viability reduction .
- Inflammatory Models : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinones with Aromatic Substituents
Compounds sharing the pyrazolo[3,4-d]pyrimidinone core but differing in substituents demonstrate varied biological activities:
- N′-Substituted Benzylidene Acetohydrazides (e.g., Compounds 234–237) : These derivatives (Figure 15K, ) feature a benzylidene acetohydrazide group at C5. Compound 237 (EGFR IC50: 0.186 µM) shows moderate EGFR inhibition, though less potent than erlotinib (IC50: 0.03 µM) . The target compound’s 2-chloro-6-fluorobenzamide group may enhance target affinity due to halogen bonding, a property absent in 236.

- Sulfonamide Derivatives (e.g., 10a and 10b) : Compounds like 4-(7-benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (10a) incorporate sulfonamide and thioxo groups, which improve solubility but may reduce membrane permeability compared to the target’s benzamide moiety .
Impact of the tert-Butyl Group
The tert-butyl group in the target compound is also present in 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (). This bulky substituent likely enhances metabolic stability and lipophilicity, promoting cellular uptake.
Fluorinated and Chlorinated Derivatives
Halogenation is a critical modulator of bioactivity:
- Fluorine : The 6-fluoro substituent in the target compound mirrors fluorophenyl groups in analogs like 10a (4-fluorophenyl) and 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (). Fluorine enhances electrophilicity and binding pocket interactions via dipole effects .
- Chlorine: The 2-chloro group in the target compound may engage in halogen bonding with kinase ATP-binding sites, a feature observed in EGFR inhibitors like gefitinib. This contrasts with non-chlorinated analogs (e.g., 235 in ), which rely on hydrogen bonding .
Data Tables
Research Findings and Implications
- The chloro-fluorobenzamide group may improve binding compared to acetohydrazide derivatives .
- Apoptosis Induction : Analogs like 235 () induce apoptosis via caspase activation. The target’s tert-butyl group may enhance cellular retention, prolonging pro-apoptotic effects .
- Synthetic Feasibility: highlights the synthetic accessibility of tert-butyl-substituted pyrazolo[3,4-d]pyrimidinones, supporting scalable production of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

